molecular formula C5H3NO3S B1345787 2-Formylthiazole-5-carboxylic acid CAS No. 603999-24-2

2-Formylthiazole-5-carboxylic acid

Cat. No.: B1345787
CAS No.: 603999-24-2
M. Wt: 157.15 g/mol
InChI Key: VVBLDKZQHOLFJU-UHFFFAOYSA-N
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Description

2-Formylthiazole-5-carboxylic acid is a heterocyclic organic compound that contains both a formyl group and a carboxylic acid group attached to a thiazole ring Thiazoles are a class of organic compounds characterized by a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-formylthiazole-5-carboxylic acid involves the reaction of 2-(1,3-dioxolan-2-yl)thiazole-5-carboxylic acid with hydrochloric acid and acetone. The reaction mixture is heated to reflux for several hours, followed by extraction with ether and purification through column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The formyl group undergoes controlled oxidation to yield carboxylic acid derivatives:

  • Oxidation to 2-carboxythiazole-5-carboxylic acid occurs under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄). This reaction proceeds via radical intermediates, with the formyl group converting to a carboxyl group .
  • Selective oxidation of the thiazole ring is achievable using ozone, producing sulfoxide derivatives under cryogenic conditions .

Reduction Reactions

  • Formyl group reduction : Catalytic hydrogenation (H₂/Pd-BaSO₄) converts the formyl group to hydroxymethyl (-CH₂OH) without affecting the thiazole ring .
    Example conditions :
    CatalystTemperatureYieldSource
    Pd/BaSO₄140°C85%
  • Carboxylic acid reduction : LiAlH₄ reduces -COOH to -CH₂OH, though competing ring reduction may occur at elevated temperatures .

Condensation Reactions

The formyl group participates in nucleophilic additions:

  • Schiff base formation : Reacts with primary amines (e.g., aniline) in ethanol under reflux to form imine derivatives. Yields range from 60–75% depending on steric hindrance.
  • Knoevenagel condensation : With active methylene compounds (e.g., malononitrile), forms α,β-unsaturated derivatives in the presence of piperidine .

Esterification and Amidation

The carboxylic acid group undergoes typical nucleophilic acyl substitutions:

  • Esterification : Reacts with alcohols (e.g., methanol) via thionyl chloride (SOCl₂) activation .
    Mechanism :
    • SOCl₂ converts -COOH to acid chloride.
    • Nucleophilic attack by alcohol yields ester .
  • Amidation : Coupling with amines using DCC (N,N'-dicyclohexylcarbodiimide) produces stable amides. This method is critical in peptide-mimetic drug synthesis .

Cyclization and Heterocycle Formation

  • Thiazolo[5,4-d]thiazole synthesis : Intramolecular cyclization with thiourea derivatives forms fused bicyclic systems under acidic conditions .
    Key intermediate : Used in fluorescent probes for metal ion detection .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling : The 5-carboxylic acid group directs palladium-catalyzed cross-coupling with aryl boronic acids at the thiazole C2 position .
    Typical conditions :
    CatalystBaseSolventYield
    Pd(PPh₃)₄K₂CO₃DMF/H₂O68%

Biological Activity via Structural Modifications

Derivatives show pharmacological potential:

DerivativeActivityIC₅₀/EC₅₀Source
2-Phenylthiazole-5-carboxamideTRBP-Dicer interaction inhibition0.66 nM
Hydroxamate analogsHDAC inhibition12 μM

Mechanistic Insights

  • Esterification : Proceeds through a chlorosulfite intermediate, enhancing leaving group ability .
  • DCC-mediated amidation : Forms an O-acylisourea intermediate, enabling nucleophilic attack by amines .

Scientific Research Applications

2-Formylthiazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-formylthiazole-5-carboxylic acid involves its interaction with various molecular targets. The formyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in biochemical processes. The thiazole ring can participate in π-π stacking interactions and other non-covalent interactions, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Thiazole-4-carboxylic acid
  • 2-Aminothiazole-5-carboxylic acid
  • 2-Methylthiazole-5-carboxylic acid

Uniqueness

2-Formylthiazole-5-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the thiazole ring. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to similar compounds that may only have one functional group .

Biological Activity

Overview

2-Formylthiazole-5-carboxylic acid is a heterocyclic organic compound notable for its dual functional groups: a formyl group and a carboxylic acid group attached to a thiazole ring. This compound has garnered attention in medicinal chemistry due to its biological activities, particularly as an inhibitor of xanthine oxidase (XO), which plays a crucial role in purine metabolism and uric acid production.

Target Enzyme: Xanthine Oxidase (XO)
The primary mechanism of action for this compound is the inhibition of xanthine oxidase. This enzyme catalyzes the conversion of hypoxanthine to xanthine and xanthine to uric acid, making it a target for conditions such as gout and hyperuricemia. Inhibition of XO leads to decreased uric acid levels, which can alleviate symptoms associated with these conditions .

Biochemical Pathways
The inhibition of XO by this compound affects the purine metabolism pathway, resulting in altered cellular metabolism and potential therapeutic benefits. Additionally, this compound may influence oxidative stress responses by modulating cell signaling pathways, which can lead to changes in gene expression and cellular function.

Antioxidant Activity

Research indicates that this compound exhibits antioxidant properties, potentially protecting cells from oxidative damage. This activity is particularly relevant in the context of diseases characterized by oxidative stress.

Antimicrobial Properties

Preliminary studies suggest that compounds related to this compound may possess antimicrobial activity, although specific data on this compound's efficacy against particular pathogens remains limited. The structural features that confer this activity are under investigation.

In Vitro Studies

In cellular models, this compound has been shown to influence various cellular processes. For instance, it can alter gene expression patterns associated with oxidative stress responses and metabolic pathways.

Animal Models

Dosage effects have been studied in animal models, where lower doses of the compound resulted in significant inhibition of XO activity and reduced uric acid levels without notable toxicity. These findings support its potential use in treating hyperuricemia and gout .

Comparative Analysis

Compound Biological Activity Mechanism
This compoundXO inhibition, antioxidantInhibition of xanthine oxidase
2-Aminothiazole-5-carboxylic acidAnticancer, antimicrobialEnzyme inhibition, cellular signaling
Thiazole derivativesDiverse biological activitiesVaries by specific derivative

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-formylthiazole-5-carboxylic acid, and how do reaction conditions influence yield?

  • The compound can be synthesized via condensation of thiazole precursors with formylating agents. For example, refluxing 2-aminothiazole derivatives with formyl donors (e.g., acetic formic anhydride) in acidic media yields formylated products . Key factors include temperature control (80–120°C), solvent choice (acetic acid or ethanol-water mixtures), and stoichiometric ratios of reagents. Yield optimization typically requires monitoring by TLC or HPLC to minimize side reactions like over-oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • 1H/13C NMR : The formyl proton appears as a singlet near δ 9.8–10.2 ppm, while the carboxylic acid proton (if protonated) is observed at δ 12–14 ppm. Thiazole ring protons resonate between δ 7.5–8.5 ppm .
  • HRMS : Molecular ion peaks ([M+H]+) confirm molecular weight, with deviations <5 ppm indicating purity .
  • IR : Strong carbonyl stretches (C=O) near 1680–1720 cm⁻¹ and carboxylic acid O-H stretches (~2500–3300 cm⁻¹) are diagnostic .

Q. How does the compound’s stability vary under different storage conditions?

  • The compound is hygroscopic and prone to hydrolysis of the formyl group. Store at –20°C under inert gas (N2/Ar) in amber vials. Stability tests show <5% degradation over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How can conflicting NMR data for thiazole derivatives be resolved during structural elucidation?

  • Contradictions often arise from tautomerism (e.g., keto-enol forms) or solvent-dependent shifts. Use deuterated DMSO or CDCl3 for consistent results. For ambiguous peaks, 2D NMR (COSY, HSQC) clarifies coupling patterns and connectivity . For example, in DMSO-d6, the carboxylic acid proton may exchange with residual water, requiring careful drying .

Q. What strategies improve regioselectivity in formylation reactions of thiazole-5-carboxylic acid derivatives?

  • Directing groups : Electron-donating substituents (e.g., –NH2) at the 2-position direct formylation to the 5-carboxylic acid moiety via resonance stabilization .
  • Catalytic systems : Lewis acids (e.g., ZnCl2) enhance electrophilic substitution at the thiazole’s α-position. Recent studies report 85–90% regioselectivity using Sc(OTf)3 in acetonitrile .

Q. What mechanistic insights explain the biological activity of thiazole-formyl-carboxylic acid hybrids?

  • The compound’s bioactivity (e.g., antimicrobial, anticancer) is linked to its dual functionality:

  • The formyl group acts as a Michael acceptor, covalently binding to cysteine residues in target enzymes .
  • The carboxylic acid enhances solubility and facilitates ion-dipole interactions with protein active sites .
    • In vitro assays against E. coli show MIC values of 8–16 µg/mL, correlating with thiazole ring planarity and membrane penetration .

Q. Methodological Tables

Table 1. Key Synthetic Parameters for this compound Derivatives

PrecursorReagentSolventTemp (°C)Yield (%)Reference
2-Aminothiazole-5-COOHAcetic formic anhydrideAcetic acid11072
Thiazole-5-COOHDMF/POCl3Toluene10065

Table 2. Spectral Data for this compound

TechniqueKey SignalsInterpretation
1H NMRδ 10.1 (s, 1H, CHO)Formyl group
δ 8.2 (s, 1H, thiazole-H)α-H of thiazole
13C NMRδ 190.2 (CHO)Electrophilic carbon
HRMS[M+H]+ 184.0372 (calc. 184.0369)Confirms molecular formula

Q. Critical Analysis of Contradictions

  • Spectral vs. Crystallographic Data : Discrepancies in carbonyl bond lengths (X-ray vs. DFT calculations) suggest dynamic structural changes in solution. Cross-validate with X-ray diffraction for solid-state confirmation .
  • Biological Activity Variability : Differences in MIC values across studies may stem from assay conditions (e.g., pH affecting ionization of the carboxylic acid). Standardize testing protocols using CLSI guidelines .

Properties

IUPAC Name

2-formyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3NO3S/c7-2-4-6-1-3(10-4)5(8)9/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBLDKZQHOLFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carboxylic acid (1.40 g, 6.96 mmol) was dissolved in 15 mL of 6N HCl and heated to reflux for 30 min and then cooled to ambient temperature. The organics were extracted twice with EtOAc and then dried(Na2SO4), filtered and concentrated to give the title compound (1.00 g, 6.36 mmol, 91% yield) as an orange solid. 1H NMR (CDCl3, 400 MHz) δ 10.0 (s, 1H), 8.66 (s, 1H), 6.70–6.00 (bs, 1H).
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1.4 g
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15 mL
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91%

Synthesis routes and methods II

Procedure details

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